
Ribosyl-diphthamide
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Overview
Description
Ribosyl-diphthamide, also known as this compound, is a useful research compound. Its molecular formula is C18H31N5O7 and its molecular weight is 429.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Role in Protein Translation
Mechanism of Action
Ribosyl-diphthamide is essential for the proper functioning of eEF2, a protein that facilitates the translocation step during protein synthesis. The modification is crucial for maintaining the fidelity of translation elongation and preventing spurious frameshifting during mRNA translation. Studies have shown that loss of diphthamide leads to increased rates of ribosomal frameshifting, which can result in the production of nonfunctional proteins .
Case Study: Oxidative Stress Response
Research indicates that this compound plays a protective role under oxidative stress conditions. In diphthamide-deficient cells, there is a marked increase in sensitivity to oxidative stress, leading to cell death. The presence of this compound allows eEF2 to selectively translate proteins that are critical for cell survival, such as X-linked inhibitor of apoptosis (XIAP) and fibroblast growth factor 2 (FGF2), which are synthesized from mRNAs containing internal ribosomal entry sites (IRES) .
Protection Against Toxins
Resistance to Ribosome-Inactivating Proteins
this compound has been implicated in providing protection against ribosome-inactivating proteins (RIPs), such as ricin and diphtheria toxin. Diphthamide-deficient cells exhibit significantly higher sensitivity to these toxins compared to their wild-type counterparts. For instance, studies show that diphthamide-deficient Chinese hamster ovary (CHO) cells are threefold more sensitive to ricin than normal cells . This suggests that this compound may have evolved as a protective mechanism against such toxins by enhancing the stability and functionality of eEF2.
Experimental Evidence
In vitro experiments demonstrate that the addition of eEF2 with this compound can protect ribosomes from the toxic effects of ricin. This protective effect was confirmed through complementation studies where diphthamide-deficient CHO cells were transfected with genes responsible for diphthamide biosynthesis, resulting in restored resistance to ricin .
Implications in Disease Models
Cancer Research
The modification's role in regulating protein synthesis under stress conditions has implications for cancer research. Tumor cells often experience hypoxic conditions where this compound may influence the translation of survival factors. Understanding how this compound affects eEF2 function could provide insights into developing therapeutic strategies targeting translation mechanisms in cancer cells .
Neurodegenerative Diseases
Given its role in cellular stress responses, this compound may also be relevant in neurodegenerative diseases where oxidative stress is a contributing factor. Studies exploring the modification's impact on neuronal cell survival under oxidative conditions could reveal potential targets for intervention .
Summary Table of Key Findings
Chemical Reactions Analysis
ADP-Ribosylation Reaction by Diphtheria Toxin
Reaction equation :
Diphthamide+NAD+DTADP ribosyl diphthamide+nicotinamide+H+
Key characteristics :
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Catalytic efficiency : DT transfers the ADP-ribose moiety from NAD+ to the N3 position of diphthamide's imidazole ring .
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Irreversible inhibition : This modification blocks eEF2's GTPase activity, stalling ribosomal translocation during translation .
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Structural dependency : The reaction requires the fully modified diphthamide structure; intermediate forms (e.g., diphthine) exhibit <3% reactivity .
Kinetic parameters :
Substrate | Reaction Rate (relative to diphthamide) | Km (μM) | Reference |
---|---|---|---|
Diphthamide (eEF2) | 100% | 0.5–1.2 | |
Diphthine | 3% | 12–18 |
Biosynthetic Pathway of Diphthamide
Diphthamide synthesis involves seven conserved genes (DPH1–DPH7) and three enzymatic steps:
Step 1: ACP transfer
Histidine715+SAMDph1 Dph4ACP histidine+S adenosylhomocysteine
Step 2: Trimethylation
ACP histidine+3SAMDph5diphthine+3S adenosylhomocysteine
Step 3: Amidation
Diphthine+ATPDph6 Dph7diphthamide+AMP+PPi
Structural Determinants of Reactivity
Crystallographic insights :
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Diphthamide adopts a unique 2-[3-carboxyamido-3-(trimethylammonio)propyl]histidine structure .
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The modified side chain extends 9.5 Å from the histidine backbone, positioning it in DT's active site .
Key structural features :
Feature | Role in ADP-ribosylation |
---|---|
Imidazole N3 atom | Nucleophilic attack on NAD+ |
Trimethylammonio | Stabilizes transition state |
Carboxyamido group | Hydrogen bonding with DT residues |
Endogenous ADP-Ribosylation Potential
While primarily studied in toxin contexts, endogenous modifications have been hypothesized:
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Reported activity : Low-level ADP-ribosylation observed in mammalian cells (0.2–0.5% of toxin rate) .
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Controversies :
Unexplored Reaction Dynamics
Open questions :
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Why does diphthamide biosynthesis require seven genes for a single modification?
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Does the unexpected R-configuration in crystallographic models imply undiscovered enzymatic steps?
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Are there regulatory mechanisms controlling diphthamide-ADP-ribosylation in stress responses?
This synthesis of biochemical and structural data highlights diphthamide's role as a critical target in bacterial pathogenesis and a paradigm for complex post-translational modifications. Current gaps in mechanistic understanding underscore the need for advanced spectroscopic and genetic studies.
Properties
CAS No. |
75652-53-8 |
---|---|
Molecular Formula |
C18H31N5O7 |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-amino-3-[2-[4-amino-4-oxo-3-(trimethylazaniumyl)butyl]-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazol-4-yl]propanoate |
InChI |
InChI=1S/C18H31N5O7/c1-23(2,3)11(16(20)27)4-5-13-21-9(6-10(19)18(28)29)7-22(13)17-15(26)14(25)12(8-24)30-17/h7,10-12,14-15,17,24-26H,4-6,8,19H2,1-3H3,(H2-,20,27,28,29)/t10?,11?,12-,14-,15-,17-/m1/s1 |
InChI Key |
ZBHYRBYADYEBBR-QJEBFMIZSA-N |
SMILES |
C[N+](C)(C)C(CCC1=NC(=CN1C2C(C(C(O2)CO)O)O)CC(C(=O)[O-])N)C(=O)N |
Isomeric SMILES |
C[N+](C)(C)C(CCC1=NC(=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CC(C(=O)[O-])N)C(=O)N |
Canonical SMILES |
C[N+](C)(C)C(CCC1=NC(=CN1C2C(C(C(O2)CO)O)O)CC(C(=O)[O-])N)C(=O)N |
Synonyms |
ribosyl-diphthamide |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.